2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
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Overview
Description
2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a synthetic organic compound notable for its complex structure, combining a methoxy group, nicotinamide framework, and a thienopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multi-step organic synthesis procedures. The primary steps can be summarized as follows:
Formation of the Thienopyrimidinone Core: : Starting with thiophene and utilizing various substituents and reagents to construct the core.
Introduction of the Methoxy Group: : Methoxylation is often achieved via methyl iodide in the presence of a base.
Formation of the Nicotinamide Moiety: : Nicotinamide is introduced through amide formation reactions.
Industrial Production Methods
Industrial synthesis scales up these methods using optimized reaction conditions to ensure yield and purity. Key considerations include temperature control, solvent selection, and reaction times to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfoxides and sulfones.
Reduction: : Selective reduction can lead to derivatives with modified activity.
Substitution: : Both nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Commonly performed using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Utilizing reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents such as alkyl halides, amines, or other nucleophiles under appropriate conditions.
Major Products
Sulfoxides/Sulfones: : Resulting from oxidation.
Reduced Derivatives: : Achieved through reduction processes.
Substituted Variants: : Formed via substitution reactions, potentially enhancing activity or selectivity.
Scientific Research Applications
2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has diverse applications:
Chemistry: : Used in the synthesis of other complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in materials science for developing new compounds with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide involves:
Molecular Targets: : Interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: : Engages in pathways related to enzyme inhibition or modulation, impacting cellular processes and biological responses.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to similar compounds:
Enhanced Activity: : Exhibits unique activity due to the specific arrangement of functional groups.
Structural Differences: : Differentiated by the thienopyrimidinone core and methoxy substitution.
List of Similar Compounds
2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl derivatives
Other nicotinamide analogs
Related methoxylated compounds
This compound's versatility across multiple fields underscores its significance in both scientific research and industrial applications. Its unique structural characteristics and reactivity profile make it a valuable subject of study.
Properties
IUPAC Name |
2-methoxy-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-19-15-12(5-9-24-15)16(22)20(10)8-7-17-13(21)11-4-3-6-18-14(11)23-2/h3-6,9H,7-8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXRFMTCVXOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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